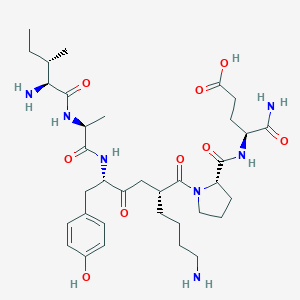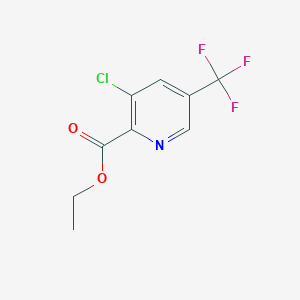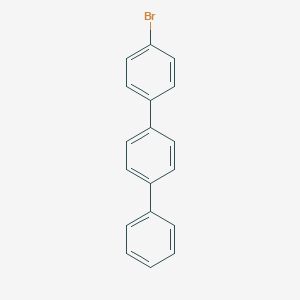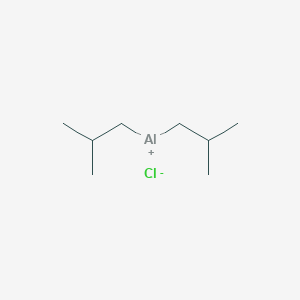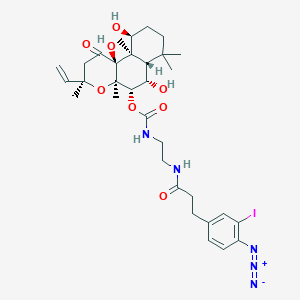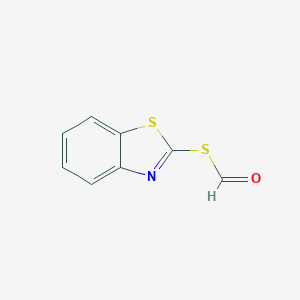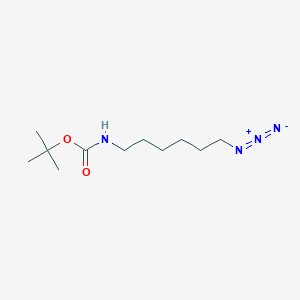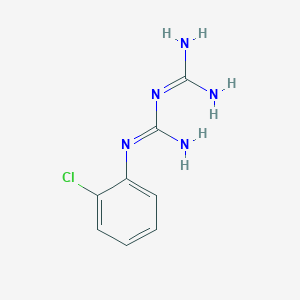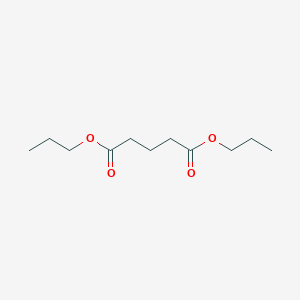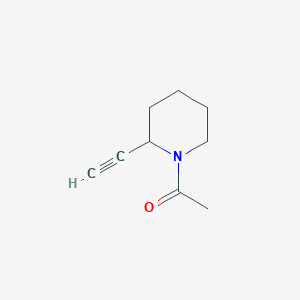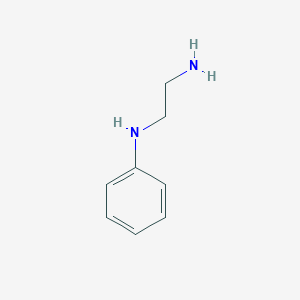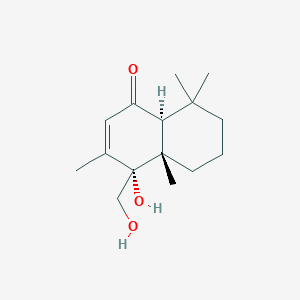![molecular formula C10H16O2 B159444 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 10136-65-9](/img/structure/B159444.png)
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
概要
説明
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: is a chemical compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . It is also known by its systematic name This compound
準備方法
Synthetic Routes and Reaction Conditions: 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can be synthesized through several methods. One common approach involves the hydroxylation of pinocamphone. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of oxypinocamphone.
Industrial Production Methods: Industrial production of oxypinocamphone may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques such as chromatography can further enhance the purity of oxypinocamphone .
化学反応の分析
Types of Reactions: 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of oxypinocamphone can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating respiratory insufficiency and other medical conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma
作用機序
The mechanism of action of oxypinocamphone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The hydroxyl group in oxypinocamphone plays a crucial role in its reactivity and interaction with biological molecules .
類似化合物との比較
Pinocamphone: The parent compound of oxypinocamphone, known for its similar structural framework.
Camphor: A related compound with a similar bicyclic structure but different functional groups.
Borneol: Another bicyclic compound with hydroxyl functionality
Uniqueness of 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
10136-65-9 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3 |
InChIキー |
VZRRCQOUNSHSGB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
正規SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
Key on ui other cas no. |
10136-65-9 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

